molecular formula C12H15NO B182388 N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide CAS No. 50878-03-0

N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide

Cat. No.: B182388
CAS No.: 50878-03-0
M. Wt: 189.25 g/mol
InChI Key: QJEVQGGWBHGIBZ-UHFFFAOYSA-N
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Description

N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide is an organic compound with the molecular formula C12H15NO It is a derivative of naphthalene, specifically a tetrahydronaphthalene derivative, and is characterized by the presence of an acetamide group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide typically involves the acylation of 5,6,7,8-tetrahydronaphthalen-2-amine with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

Biological Activity

N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis pathways, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a tetrahydronaphthalene moiety linked to an acetamide functional group. This unique structure contributes to its biological properties and reactivity. The compound can be synthesized through various methods involving the reaction of tetrahydronaphthalene derivatives with acetic anhydride or acetyl chloride.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antitumor Activity : Studies have shown that derivatives of tetrahydronaphthalene compounds possess notable anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) with IC50 values comparable to established chemotherapeutic agents like doxorubicin .
  • Antioxidant Properties : The compound has been evaluated for its ability to scavenge free radicals. In vitro assays suggest that it exhibits antioxidant activity superior to that of ascorbic acid . This property is crucial for mitigating oxidative stress-related diseases.
  • Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines and mediators . This suggests potential applications in treating inflammatory disorders.
  • Neuroprotective Effects : Some studies indicate that tetrahydronaphthalene derivatives may protect neuronal cells from oxidative damage and apoptosis, highlighting their potential in neurodegenerative disease therapies.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been identified as an inhibitor of specific enzymes involved in cancer progression and inflammation. For example, it may inhibit cyclooxygenase (COX) enzymes which play a role in inflammatory responses .
  • Interaction with Cellular Targets : Molecular docking studies suggest that this compound interacts with various protein targets involved in cell signaling pathways related to cancer and inflammation .

Case Studies

  • Antitumor Efficacy : A study conducted on the effects of this compound on HepG2 cells revealed an IC50 value of approximately 15 µM after 48 hours of treatment. The compound induced apoptosis through the activation of caspase pathways .
  • Antioxidant Activity Assessment : In a comparative study of antioxidant activities among several tetrahydronaphthalene derivatives, this compound exhibited a scavenging activity percentage higher than 75% at concentrations above 100 µM .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-(4-methylphenyl)-N'-[4-(5-methyl-naphthalen-2-yl)]ureaUrea linkageAnti-inflammatory
1-(4-Methylphenyl)-3-(naphthalen-1-yl)ureaUrea structureNeuroprotective
N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamideOxo group additionAnticancer

The table illustrates how structural modifications influence the biological activity of related compounds.

Scientific Research Applications

Biological Activities

Research indicates that N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide exhibits several biological activities that make it a candidate for further investigation in medicinal chemistry.

1. Anticancer Activity:

  • In Vitro Studies : Various derivatives have shown significant anticancer properties against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For instance, some derivatives have demonstrated IC50 values lower than standard treatments like cisplatin .
  • Mechanism of Action : The compound's mechanism may involve apoptosis induction in cancer cells, as evidenced by flow cytometry analyses showing increased apoptotic cell percentages .

2. Antimicrobial Properties:

  • Preliminary studies suggest that this compound possesses antimicrobial activity against various pathogens. Further research is needed to elucidate its efficacy and potential application in treating infections.

3. Enzyme Inhibition:

  • The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. Some derivatives showed promising inhibition rates that could lead to therapeutic applications in treating conditions like Alzheimer's disease .

Industrial Applications

This compound is also being explored for its industrial applications:

1. Pharmaceutical Development:

  • Its unique structure allows for modifications that can lead to new drug candidates targeting various diseases. Ongoing research focuses on optimizing its pharmacological profiles to enhance efficacy and reduce side effects.

2. Agrochemical Use:

  • The compound's properties may also lend themselves to applications in agrochemicals, potentially serving as a precursor for developing new pesticides or herbicides.

Case Studies

Several studies have documented the applications and effectiveness of this compound:

StudyFocusFindings
Study 1 Anticancer ActivityDerivatives showed significant cytotoxicity against MCF-7 cells with IC50 values comparable to cisplatin .
Study 2 Enzyme InhibitionCompound exhibited up to 49.92% inhibition of AChE activity .
Study 3 Antimicrobial PropertiesPreliminary results indicated effective inhibition against common bacterial strains .

Properties

IUPAC Name

N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-9(14)13-12-7-6-10-4-2-3-5-11(10)8-12/h6-8H,2-5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJEVQGGWBHGIBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(CCCC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10305972
Record name N-(5,6,7,8-Tetrahydronaphthalen-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10305972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>28.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727705
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

50878-03-0
Record name 50878-03-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172983
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(5,6,7,8-Tetrahydronaphthalen-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10305972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 7-nitro-3,4-dihydro-1(2H)-naphthalenone (1.67 g, 8.7 mmol) in EtOAc/EtOH (1:1, 150 mL), water (15 mL) and cHCl (2 mL) with Pd/C (5%, 500 mg) was stirred vigorously under H2 (60 psi) for 16 h. The suspension was filtered through Celite, washed with EtOH (4×10 mL) and the organic solvent evaporated. The aqueous residue was partitioned between DCM and dilute aqueous NH3 solution and the organic fraction dried and the solvent evaporated. The residue was dissolved in dioxane (20 mL), and AcO (1.8 mL, 19.2 mmol) was added dropwise to the solution at 0° C. The solution was stirred at 20° C. for 16 h, diluted with water (50 mL), and partitioned between EtOAc and dilute aqueous NH3 solution. The organic fraction was washed with water (3×20 mL), dried and the solvent evaporated to give N-(5,6,7,8-tetrahydro-2-naphthalenyl)acetamide 166 (1.57 g, 95%) as a white solid: 1H NMR δ 7.18-7.25 (m, 2H, H-1, NH), 7.15 (dd, J=8.2, 2.1 Hz, 1H, H-3), 7.00 (d, J=8.2 Hz, 1H, H-4), 2.69-2.77 (m, 4H, 2×CH2), 2.15 (s, 3H, CH3), 1.74-1.80 (m, 4H, 2×CH2). The procedure was repeated a number of times to give N-(5,6,7,8-tetrahydro-2-naphthalenyl)acetamide 166 (10.21 g, 88% overall).
Quantity
1.67 g
Type
reactant
Reaction Step One
Name
EtOAc EtOH
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mg
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide
N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide
N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide
N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide
N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide
N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide

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